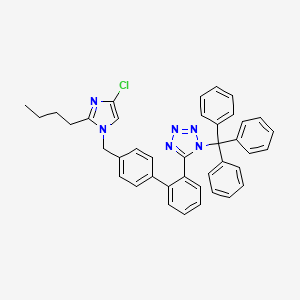

![molecular formula C7H6BrN3O B1142879 3-Bromo-5-methoxy-1H-pyrazolo[3,4-c]pyridine CAS No. 1357945-39-1](/img/structure/B1142879.png)

3-Bromo-5-methoxy-1H-pyrazolo[3,4-c]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Bromo-5-methoxy-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that is classified as a pyrazole, which is a five-membered ring containing three nitrogen and two carbon atoms. It is a brominated derivative of the 1H-pyrazolo[3,4-c]pyridine, which is a heterocyclic aromatic compound. It is primarily used in the synthesis of various pharmaceuticals and organic compounds.

Applications De Recherche Scientifique

Synthesis and Characterization

3-Bromo-5-methoxy-1H-pyrazolo[3,4-c]pyridine and its derivatives are key intermediates in the synthesis of complex polyheterocyclic compounds. For instance, they serve as precursors for new polyheterocyclic ring systems with potential antibacterial properties. The synthesis involves reactions with various substituents to form compounds like pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine and pyrido[2',3':3,4]pyrazolo[5,1-c]triazine derivatives. These synthesized heterocycles are characterized using spectral techniques and evaluated for their in vitro antibacterial activities (Abdel‐Latif, Fatima S. Mehdhar, & Ghada E. Abdel-Ghani, 2019).

Molecular Chemistry

This compound derivatives are also explored for their chemical and physical properties. For example, their reaction mechanisms, such as the conversion of 4-methoxy-5-nitropyrimidine into 3-amino-4-nitropyrazole via hydrazine, offer insights into transformations of pyrimidines into pyrazoles. The assigned structures are consistent with various spectroscopic analyses, highlighting their importance in understanding the chemical behavior of such compounds (M. Biffin, D. J. Brown, & Q. N. Porter, 1968).

Antimicrobial and Antioxidant Studies

Some derivatives of this compound exhibit antimicrobial and antioxidant properties. They have been synthesized and shown to possess significant activity against various bacterial strains, comparing favorably with standard drugs. Additionally, these compounds display moderate to good antioxidant properties, indicating their potential for therapeutic applications (Hiren H. Variya, V. Panchal, & G. Patel, 2019).

Photophysical Studies

This compound derivatives are also investigated for their photophysical behavior. Studies on 2-(1H-pyrazol-5-yl)pyridines and their derivatives demonstrate that these compounds exhibit three types of photoreactions: excited-state intramolecular proton transfer, excited-state intermolecular double-proton transfer, and solvent-assisted double-proton transfer. These findings contribute to the understanding of the photophysics of such compounds, which could be relevant for developing photodynamic therapy agents or materials for optoelectronics (V. Vetokhina et al., 2012).

Antitumor and Anti-inflammatory Activities

Additionally, certain pyrazolo[3,4-b]pyridine nucleosides derived from this compound have been synthesized and evaluated for their antitumor and anti-inflammatory activities. These studies reveal the potential of such compounds in medicinal chemistry, providing a foundation for the development of new therapeutic agents (Y. Sanghvi et al., 1989).

Mécanisme D'action

Target of Action

Similar compounds have been found to exhibit cytotoxic activities against various cancer cell lines , suggesting potential targets within these cells.

Mode of Action

It’s known that similar compounds can interact with their targets through a variety of intermolecular interactions .

Biochemical Pathways

Related compounds have been shown to exhibit cytotoxic activities, suggesting that they may affect pathways related to cell growth and proliferation .

Result of Action

Similar compounds have been found to exhibit cytotoxic activities against various cancer cell lines , suggesting that they may induce cell death or inhibit cell growth.

Propriétés

IUPAC Name |

3-bromo-5-methoxy-2H-pyrazolo[3,4-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3O/c1-12-6-2-4-5(3-9-6)10-11-7(4)8/h2-3H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVAIJSPCHCHDKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(NN=C2C=N1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201247413 |

Source

|

| Record name | 1H-Pyrazolo[3,4-c]pyridine, 3-bromo-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201247413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1357945-39-1 |

Source

|

| Record name | 1H-Pyrazolo[3,4-c]pyridine, 3-bromo-5-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1357945-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazolo[3,4-c]pyridine, 3-bromo-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201247413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

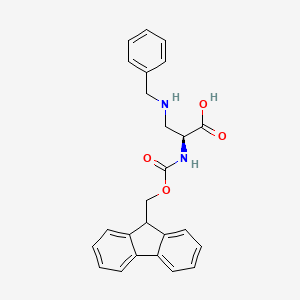

![Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/structure/B1142801.png)